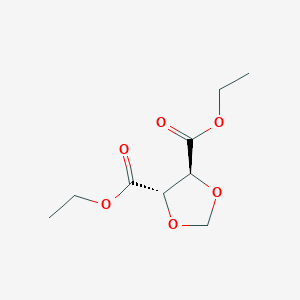

1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6 It is a diester derivative of dioxolane, a five-membered ring containing two oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- typically involves the reaction of diethyl tartrate with an aldehyde or ketone in the presence of an acid catalyst. One common method is the acetalization of diethyl tartrate with acetaldehyde under acidic conditions to form the dioxolane ring . The reaction is carried out in an anhydrous solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and selectivity. The final product is typically obtained through distillation and crystallization to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester groups can yield the corresponding diol, diethyl (4S,5S)-1,3-dioxolane-4,5-diol, using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

Oxidation: Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid.

Reduction: Diethyl (4S,5S)-1,3-dioxolane-4,5-diol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying enzyme stereoselectivity.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs and intermediates.

Industry: Utilized in the production of specialty chemicals and as a component in the synthesis of polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- involves its interaction with molecular targets through its chiral centers. The compound can act as a chiral ligand, binding to enzymes or receptors in a stereoselective manner. This interaction can influence the activity of the enzyme or receptor, leading to specific biological effects. The dioxolane ring provides a rigid framework that helps in maintaining the stereochemistry of the interactions.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate: The enantiomer of the compound, with opposite stereochemistry at positions 4 and 5.

Diethyl (4S,5S)-1,3-dioxane-4,5-dicarboxylate: A similar compound with a six-membered ring instead of a five-membered dioxolane ring.

Diethyl (4S,5S)-1,3-dioxolane-4,5-dihydroxybutanoate: A derivative with hydroxyl groups instead of ester groups at positions 4 and 5.

Uniqueness

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring. This combination provides a rigid and chiral framework that is valuable in asymmetric synthesis and as a chiral ligand. The compound’s ability to undergo various chemical reactions while maintaining its stereochemistry makes it a versatile building block in organic synthesis.

Actividad Biológica

1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, specifically the (4S,5S) stereoisomer, is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and applications in drug development.

Chemical Structure and Properties

The molecular formula for 1,3-Dioxolane-4,5-dicarboxylic acid diethyl ester is C9H14O6, with a molecular weight of approximately 218.2 g/mol. The compound features a five-membered dioxolane ring containing two carboxylate functional groups that are esterified with ethyl groups. This arrangement imparts distinctive chemical properties and reactivity to the compound.

Antimicrobial Activity

Research has demonstrated that various derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. A study focused on new chiral and racemic 1,3-dioxolane derivatives found that certain compounds displayed notable antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 4 | S. aureus | 625 |

| Compound 6 | P. aeruginosa | 1250 |

| Compound 7 | E. faecalis | 625 |

Cytotoxic Effects

The cytotoxic potential of 1,3-Dioxolane-4,5-dicarboxylic acid diethyl ester has also been investigated in various cancer cell lines. In a study examining the effects of dioxolane derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, it was found that certain derivatives exhibited IC50 values indicating significant cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| NIH 3T3 | >500 |

The results indicated that the compound could induce apoptosis in cancer cells, suggesting a mechanism by which it exerts its cytotoxic effects .

The biological activity of 1,3-Dioxolane-4,5-dicarboxylic acid diethyl ester is believed to involve its interaction with specific molecular targets within bacterial and cancerous cells. The unique spiro structure allows it to fit into various binding sites on enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .

Applications in Drug Development

Due to its biological activities and chiral nature, this compound serves as a valuable building block in organic synthesis for the development of new pharmaceuticals. Its derivatives are being explored for their potential use as antiviral agents and in asymmetric catalysis . The ability to modify its structure opens avenues for creating novel compounds with enhanced therapeutic properties.

Propiedades

IUPAC Name |

diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-12-8(10)6-7(15-5-14-6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIKNIATGSJSLF-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(OCO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](OCO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.